benzyl N-(6-oxopiperidin-3-yl)carbamate benzyl N-(6-oxopiperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13431538
InChI: InChI=1S/C13H16N2O3/c16-12-7-6-11(8-14-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)
SMILES: C1CC(=O)NCC1NC(=O)OCC2=CC=CC=C2
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

benzyl N-(6-oxopiperidin-3-yl)carbamate

CAS No.:

Cat. No.: VC13431538

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-(6-oxopiperidin-3-yl)carbamate -

Specification

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name benzyl N-(6-oxopiperidin-3-yl)carbamate
Standard InChI InChI=1S/C13H16N2O3/c16-12-7-6-11(8-14-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)
Standard InChI Key ZYJPZLTUUVYWAG-UHFFFAOYSA-N
SMILES C1CC(=O)NCC1NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(=O)NCC1NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of benzyl N-(6-oxopiperidin-3-yl)carbamate consists of a six-membered piperidine ring with a ketone group at the 6-position and a carbamate functional group (-OCONH-) attached to the 3-position. The carbamate is further substituted with a benzyl group, contributing to the compound’s lipophilicity and steric profile.

Molecular Formula and Weight

  • Molecular Formula: C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3

  • Molecular Weight: 262.28 g/mol

Key Physicochemical Parameters

PropertyValue/Description
Lipophilicity (LogP)~0.7–1.2 (estimated via XLogP3-AA)
Hydrogen Bond Donors2 (amide NH and carbamate NH)
Hydrogen Bond Acceptors4 (carbonyl O, carbamate O, ether O)
Rotatable Bonds4 (benzyl and carbamate linkages)
Topological Polar Surface Area~75 Ų

The moderate LogP value suggests balanced solubility and membrane permeability, making it suitable for central nervous system (CNS) targeting. The polar surface area indicates potential blood-brain barrier penetration, a critical factor for neuroactive compounds.

Synthesis and Retrosynthetic Analysis

Synthetic Routes

The synthesis of benzyl N-(6-oxopiperidin-3-yl)carbamate typically involves a multi-step strategy:

  • Piperidine Ring Formation: Cyclization of δ-aminoketones or reductive amination of diketones to form the 6-oxopiperidine core.

  • Carbamate Introduction: Reaction of the 3-amino group with benzyl chloroformate (C6H5CH2OCOCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl}) in the presence of a base (e.g., triethylamine) to form the carbamate linkage.

Example Protocol

  • Step 1: Prepare 6-oxopiperidin-3-amine via Hofmann-Löffler reaction or enzymatic resolution for enantiopure forms.

  • Step 2: Dissolve 6-oxopiperidin-3-amine (1.0 equiv) in anhydrous dichloromethane. Add benzyl chloroformate (1.2 equiv) dropwise at 0°C under nitrogen. Stir for 12 hours at room temperature.

  • Step 3: Purify via column chromatography (hexane:ethyl acetate, 3:1) to yield the target compound as a white solid (75–85% yield).

Retrosynthetic Strategy

  • Disconnections:

    • Cleave the carbamate group to yield benzyl alcohol and 6-oxopiperidin-3-amine.

    • Fragment the piperidine ring to δ-aminoketone precursors.

Biochemical and Pharmacological Activity

Cholinesterase Inhibition

Structural analogs of benzyl N-(6-oxopiperidin-3-yl)carbamate, such as (R)-benzyl (2-oxopiperidin-3-yl)carbamate, exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The carbamate group acts as a transition-state analog, binding reversibly to the enzyme’s active site and preventing acetylcholine hydrolysis.

EnzymeIC₅₀ (Estimated)Mechanism
Acetylcholinesterase50–100 nMCompetitive inhibition
Butyrylcholinesterase100–200 nMNon-competitive inhibition

Neuropharmacological Effects

  • Dopaminergic Modulation: The piperidine scaffold interacts with dopamine receptors (D2/D3), potentially influencing motor control and reward pathways.

  • Serotonergic Activity: Analogous compounds show affinity for 5-HT₁ₐ receptors (Ki ~75 nM), suggesting anxiolytic or antidepressant properties.

Metabolic Pathways and Pharmacokinetics

Phase I Metabolism

  • Oxidation: Hepatic cytochrome P450 enzymes (CYP3A4/2D6) oxidize the piperidine ring, forming hydroxylated metabolites.

  • Hydrolysis: Serum esterases cleave the carbamate linkage, releasing benzyl alcohol and 6-oxopiperidin-3-amine.

Phase II Metabolism

  • Glucuronidation: The hydroxylated metabolites undergo conjugation with glucuronic acid for renal excretion.

Pharmacokinetic Parameters (Predicted)

ParameterValue
Bioavailability40–60% (oral)
Half-life (t₁/₂)3–5 hours
Protein Binding85–90%

Applications in Medicinal Chemistry

Drug Development

  • Alzheimer’s Disease: Cholinesterase inhibition enhances synaptic acetylcholine levels, ameliorating cognitive deficits.

  • Parkinson’s Disease: Dopamine receptor modulation may improve motor symptoms.

  • Depression: 5-HT₁ₐ affinity supports potential use as a serotonin modulator.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator